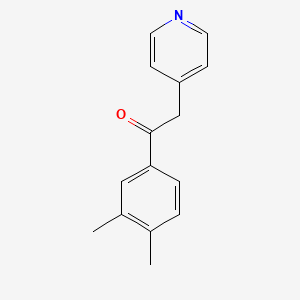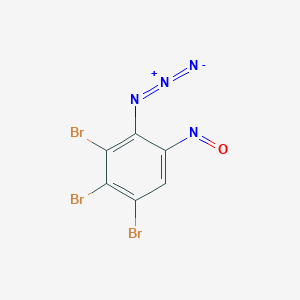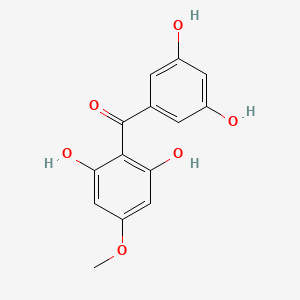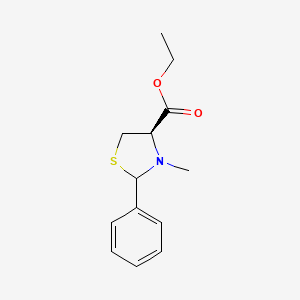
5-(6-Aminohexyl)-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Aminohexyl)-2’-deoxyuridine is a modified nucleoside analog that has garnered significant interest in the fields of molecular biology and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminohexyl)-2’-deoxyuridine typically involves the modification of oligodeoxynucleotides using H-phosphonate chemistry. An aliphatic diamine is coupled with a phosphonate group, forming a phosphoramidate linkage to the last internucleotide phosphate of oligodeoxynucleotides . This method avoids stringent acidic conditions and allows for efficient purification steps.
Industrial Production Methods
While specific industrial production methods for 5-(6-Aminohexyl)-2’-deoxyuridine are not extensively documented, the general approach involves large-scale synthesis using similar H-phosphonate chemistry techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Aminohexyl)-2’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The aminohexyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-(6-Aminohexyl)-2’-deoxyuridine include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in various substituted products.
Aplicaciones Científicas De Investigación
5-(6-Aminohexyl)-2’-deoxyuridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Employed in the preparation of DNA microarrays and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic applications, including as a component in antiviral and anticancer therapies.
Industry: Utilized in the development of biosensors and other diagnostic tools.
Mecanismo De Acción
The mechanism of action of 5-(6-Aminohexyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The aminohexyl group enhances its binding affinity to nucleic acid targets, potentially disrupting DNA replication and transcription. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide: A compound with a similar aminohexyl group but different core structure.
6-Aminohexyl-uridine-C1,5’-diphosphate: Another nucleoside analog with similar functional groups.
Uniqueness
5-(6-Aminohexyl)-2’-deoxyuridine is unique due to its specific modification at the 5-position of deoxyuridine, which enhances its functionality and broadens its range of applications compared to other similar compounds.
Propiedades
Número CAS |
189219-95-2 |
|---|---|
Fórmula molecular |
C15H25N3O5 |
Peso molecular |
327.38 g/mol |
Nombre IUPAC |
5-(6-aminohexyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N3O5/c16-6-4-2-1-3-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,1-7,9,16H2,(H,17,21,22)/t11-,12+,13+/m0/s1 |
Clave InChI |
LBEXYJPSGGMWRG-YNEHKIRRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)

![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)

![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)



![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)
